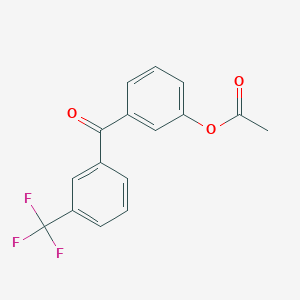

3-Acetoxy-3'-trifluorobenzophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[3-[3-(trifluoromethyl)benzoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-3-5-12(9-14)15(21)11-4-2-6-13(8-11)16(17,18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZQGRFNHTRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641624 | |

| Record name | 3-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-41-9 | |

| Record name | Methanone, [3-(acetyloxy)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Reactivity Studies of 3 Acetoxy 3 Trifluorobenzophenone

Influence of the Trifluoromethyl Group on Molecular Reactivity and Electronic Properties

The introduction of a trifluoromethyl (-CF3) group onto one of the phenyl rings of the benzophenone (B1666685) core instigates profound changes in the molecule's electronic landscape and subsequent reactivity.

Electrophilic Nature and Inductive/Resonance Effects of the Trifluoromethyl Substituent

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This effect significantly polarizes the C-F bonds, drawing electron density away from the aromatic ring and through the sigma framework of the molecule. libretexts.org Unlike many other substituents, the -CF3 group does not possess a significant resonance effect (+M or -M).

This powerful inductive withdrawal enhances the electrophilic character of the molecule. nih.gov It deactivates the aromatic ring to which it is attached, making it less prone to electrophilic attack. Simultaneously, it increases the partial positive charge on the atoms of that ring and, to a lesser extent, on the distal carbonyl carbon. The electronic influence of a substituent is often quantified by its Hammett constant (σ). A positive value indicates an electron-withdrawing character, and a larger value signifies a stronger effect. The -CF3 group has large, positive Hammett constants, confirming its strong deactivating nature. wiredchemist.com

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent Group | σmeta | σpara |

|---|---|---|

| -OCH3 (Methoxy) | 0.12 | -0.27 |

| -CH3 (Methyl) | -0.07 | -0.17 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -Cl (Chloro) | 0.37 | 0.23 |

| -CF3 (Trifluoromethyl) | 0.43 | 0.54 |

| -CN (Cyano) | 0.56 | 0.66 |

| -NO2 (Nitro) | 0.71 | 0.78 |

Data sourced from Hansch, C. and Leo, A., "Substituent Constants for Correlation Analysis in Chemistry and Biology," Wiley-Interscience, NY, 1979. wiredchemist.com

Impact on Aromatic Reactivity (e.g., Nucleophilic Aromatic Substitution)

While the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, it strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgmdpi.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The strongly electron-withdrawing -CF3 group is exceptionally effective at stabilizing this anionic intermediate through the inductive effect, thereby lowering the activation energy for its formation, which is the rate-determining step. libretexts.org This allows nucleophiles to attack the trifluoromethyl-substituted ring, displacing a suitable leaving group. In the case of 3-Acetoxy-3'-trifluorobenzophenone, while there isn't a conventional leaving group like a halide on the trifluoromethyl-substituted ring, the principle of activation remains. This enhanced electrophilicity makes the ring susceptible to attack under specific conditions. Research on other fluoroarenes has established that electron-withdrawing groups like -CF3 are crucial for facilitating SNAr reactions. libretexts.orgmdpi.com

Chemical Transformations Involving the Benzophenone Carbonyl Moiety

The carbonyl group is the central hub of reactivity in benzophenone and its derivatives. Its behavior is modulated by the attached aromatic rings and their substituents.

Photochemical Behavior and Excited State Dynamics

Benzophenone is a classic compound in organic photochemistry, renowned for its efficient intersystem crossing (ISC) from the initially formed excited singlet state (S1) to the triplet state (T1). edinst.com This T1 state is responsible for the majority of benzophenone's photochemical reactions, most notably the photoreduction that occurs in the presence of a hydrogen-atom donor (like isopropyl alcohol) to yield benzopinacol.

Absorption of UV light to promote the molecule to its S1 state (an n→π* transition).

Rapid and highly efficient ISC to the lower-energy T1 state. edinst.com

The T1 state abstracts a hydrogen atom from a suitable donor to form a ketyl radical.

Two ketyl radicals then couple to form the final pinacol (B44631) product.

In this compound, the fundamental photochemical machinery of the benzophenone core is retained. However, the substituents can modulate the photophysical properties. The electron-withdrawing -CF3 group can influence the energy levels of the excited states and the lifetime of the triplet state. acs.org The parent benzophenone has a high triplet energy, making it a useful photosensitizer capable of transferring its energy to other molecules. rsc.orgresearchgate.net This property is expected to be conserved in its trifluoromethyl derivative.

Table 2: Selected Photophysical Properties of Parent Benzophenone

| Property | Value | Reference |

|---|---|---|

| S1 (n,π*) Energy | ~318 kJ/mol (~76 kcal/mol) | edinst.com |

| T1 (n,π*) Energy | ~289 kJ/mol (~69 kcal/mol) | researchgate.net |

| Intersystem Crossing (S1→T1) Quantum Yield (ΦISC) | ~1.0 | edinst.com |

| Phosphorescence Quantum Yield (ΦP) | 0.74 (in low-temp glass) | General Textbook Value |

Properties can vary with solvent and temperature.

Nucleophilic Additions to the Ketone Carbonyl

The carbonyl carbon in benzophenones is electrophilic and thus susceptible to attack by nucleophiles. The rate of nucleophilic addition is highly sensitive to electronic factors; electron-withdrawing groups on the aromatic rings increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating the rate of attack. masterorganicchemistry.com

In this compound, the powerful inductive effect of the -CF3 group, even from the meta position of the distal ring, enhances the electrophilicity of the carbonyl carbon. This makes the compound more reactive towards nucleophiles compared to unsubstituted benzophenone. Studies on related trifluoromethyl ketones have shown they are significantly more reactive than their non-fluorinated analogues. nih.gov For instance, in a competitive reaction, 2,2,2-trifluoroacetophenone (B138007) was found to be more reactive towards a benzylboronate nucleophile than benzaldehyde, despite the aldehyde being sterically less hindered. nih.gov This highlights the dominant activating effect of the -CF3 group.

Table 3: General Reactivity Order of Carbonyl Compounds Towards Nucleophiles

| Reactivity | Compound Type | Rationale |

|---|---|---|

| Highest | Acid Chloride | Strong inductive withdrawal from chlorine. |

| ↓ | Anhydride (B1165640) | Two electrophilic sites; good leaving group. |

| ↓ | Trifluoromethyl Ketone | Strong inductive activation from -CF3 group. |

| ↓ | Aldehyde | Less sterically hindered than ketones. |

| ↓ | Ketone | Baseline reactivity. |

| ↓ | Ester | Resonance donation from oxygen deactivates carbonyl. |

| Lowest | Amide | Strong resonance donation from nitrogen. |

This is a generalized trend; specific reaction conditions and nucleophiles can alter the order. masterorganicchemistry.comyoutube.com

Selective Reductive Transformations of the Ketone

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol (a benzhydrol derivative). The choice of reducing agent is critical for achieving selectivity, given the presence of the acetoxy group, which is an ester.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally chemoselective for aldehydes and ketones and will not typically reduce esters under standard conditions. Therefore, treatment of this compound with NaBH4 would be expected to selectively yield 1-(3-acetoxyphenyl)-1-(3'-(trifluoromethyl)phenyl)methanol.

Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce both ketones and esters. The use of LiAlH4 would therefore result in the reduction of both the ketone carbonyl and the acetoxy group, ultimately yielding 1-(3-hydroxyphenyl)-1-(3'-(trifluoromethyl)phenyl)methanol after an aqueous workup. This difference in reactivity allows for controlled, selective transformations at the carbonyl center.

Reactivity Profiles of the Acetoxy Ester Functionality

The reactivity of this compound is largely dictated by its constituent functional groups. The acetoxy ester moiety, in particular, presents a primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the benzophenone core, which features both an electron-withdrawing trifluoromethyl group and the carbonyl bridge.

Hydrolytic Stability and Mechanism in Varied Media

The hydrolytic stability of the acetoxy group in this compound is a critical parameter, influencing its persistence in aqueous environments. As an aryl acetate (B1210297), its hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. acsgcipr.org

Under basic conditions , the hydrolysis mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbon atom of the ester's carbonyl group. This addition forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the phenoxide leaving group (3-hydroxy-3'-trifluorobenzophenone anion), to form acetic acid. In the basic medium, the acetic acid is deprotonated to acetate, and the phenoxide is protonated upon workup to yield the corresponding phenol (B47542). The rate of base-catalyzed hydrolysis is generally proportional to the hydroxide ion concentration. core.ac.uk

In acidic media , the mechanism begins with the protonation of the carbonyl oxygen of the acetoxy group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This again leads to a tetrahedral intermediate, which then eliminates the phenol and releases a proton to regenerate the acid catalyst.

The presence of the trifluoromethyl (CF3) group on the second phenyl ring influences the reactivity. Although positioned on a separate ring, its strong electron-withdrawing nature can be transmitted through the benzophenone system, affecting the stability of the phenoxide leaving group. A more stable leaving group generally accelerates the rate of hydrolysis. The stability of the resulting phenoxide is a key factor in the reaction kinetics. rsc.org

The hydrolysis of aryl acetates can proceed through two main pathways depending on the reaction conditions and the nature of the leaving group: nucleophilic catalysis and general base catalysis. rsc.orgrsc.org In nucleophilic catalysis, the catalyst directly attacks the ester to form an intermediate (like acetic anhydride when acetate is the catalyst), which is then hydrolyzed. rsc.org In general base catalysis, the catalyst deprotonates water, increasing its nucleophilicity for the attack on the ester. The preferred mechanism often depends on the pKa of the leaving phenoxide group. rsc.orgresearchgate.net

Table 1: General Hydrolysis Mechanisms for Aryl Acetates

| Condition | Catalyst | Initial Step | Intermediate | Products |

|---|---|---|---|---|

| Basic | OH⁻ | Nucleophilic attack by OH⁻ on carbonyl carbon. | Tetrahedral | Carboxylate + Alcohol/Phenol |

This table presents generalized mechanisms applicable to aryl acetates like this compound.

Transesterification Reactions with Alcohols and Phenols

Transesterification is a fundamental reaction for the acetoxy functionality, involving the exchange of the alkoxy or phenoxy portion of the ester. For this compound, this means reacting it with various alcohols or phenols to synthesize different esters. This process is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Under acid-catalyzed conditions , the mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, activating the ester for nucleophilic attack by an alcohol or phenol. A tetrahedral intermediate is formed, and after a series of proton transfer steps, the original phenoxy group is eliminated, yielding the new ester and the phenol (3-hydroxy-3'-trifluorobenzophenone). masterorganicchemistry.com To drive the equilibrium towards the products, the reacting alcohol is often used in large excess, sometimes as the solvent. masterorganicchemistry.comyoutube.com

Base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide or phenoxide ion to the ester carbonyl group. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the original phenoxide leaving group to generate the new ester. The reaction is an equilibrium process, and the position of the equilibrium is determined by the relative stability of the reactants and products. researchgate.net

The transesterification of aryl esters, such as this compound, with phenols can be a challenging transformation due to the weaker nucleophilicity of phenols compared to alcohols. rsc.orgrsc.org However, efficient methods using earth-abundant alkali metal catalysts (e.g., potassium carbonate) have been developed. rsc.orgscispace.comresearchgate.net The proposed mechanism for these catalysts involves the activation of the aryl ester's C(acyl)-O bond. rsc.orgscispace.com

Table 2: Catalysts and Conditions for Transesterification of Aryl Esters

| Catalyst Type | Example Catalyst | Typical Conditions | Applicable To | Reference |

|---|---|---|---|---|

| Acid | HCl, H₂SO₄ | Excess alcohol (as solvent), heat | Alcohols | masterorganicchemistry.com |

| Base | NaOR, K₂CO₃ | Anhydrous alcohol/phenol, heat | Alcohols, Phenols | masterorganicchemistry.comrsc.org |

| Lewis Acid | Yb(OTf)₃, InI₃, BF₃·OEt₂ | Solvent-free or inert solvent, heat | Alcohols | nih.govresearchgate.net |

This table summarizes general conditions; specific optimization would be required for this compound.

Cleavage and Deprotection Strategies for Acetoxy Esters

The acetoxy group is frequently employed as a protecting group for phenols in multi-step organic synthesis due to its general stability and the variety of methods available for its removal. cmu.edu Deprotection, or cleavage, of the acetoxy ester in this compound regenerates the parent phenol, 3-hydroxy-3'-trifluorobenzophenone.

Cleavage is most commonly achieved by hydrolysis under acidic or basic conditions, as detailed in section 3.3.1. libretexts.org Basic hydrolysis (saponification) using reagents like sodium hydroxide or potassium carbonate in a protic solvent (e.g., methanol/water) is a very common and effective method. cmu.edu

However, for sensitive substrates where strong acidic or basic conditions are not tolerated, numerous alternative methods have been developed. These strategies offer greater selectivity and milder reaction conditions. cmu.edu

Mild and Selective Deprotection Methods:

Nucleophilic Reagents: Strong nucleophiles can cleave the ester bond. For instance, aromatic thiols like thiophenol in the presence of a mild base (e.g., K₂CO₃) in aprotic polar solvents can efficiently deprotect aryl acetates. cmu.edu

Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can be used for the reductive cleavage of aryl acetates. cmu.edu

Organometallic Reagents: Bis(tributyltin) oxide has been used to cleave esters under neutral conditions in aprotic solvents. researchgate.net

Enzymatic Cleavage: Esterases and lipases offer highly selective deprotection under very mild, near-neutral pH and temperature conditions, which is particularly useful for complex molecules with multiple sensitive functional groups. acsgcipr.orgcmu.edu

Zirconocene Dichloride/DIBAL-H: A combination of Cp₂ZrCl₂ and DIBAL-H has been shown to regioselectively cleave primary acetates, highlighting the potential for selective deprotection in complex structures. organic-chemistry.org

Table 3: Selected Deprotection Reagents for Aryl Acetates

| Reagent(s) | Conditions | Mechanism Type | Selectivity/Notes | Reference |

|---|---|---|---|---|

| NaOH or KOH / H₂O, MeOH | Reflux | Base-catalyzed hydrolysis | Standard, robust method | cmu.edu |

| HCl or H₂SO₄ / H₂O | Reflux | Acid-catalyzed hydrolysis | Standard, can affect acid-labile groups | libretexts.org |

| PhSH / K₂CO₃ | NMP, 100-200 °C | Nucleophilic substitution | Effective for multifunctional substrates | cmu.edu |

| LiBH₄ | THF | Reductive cleavage | Mild reducing conditions | cmu.edu |

Kinetic and Mechanistic Investigations of Fluoride (B91410) Reactive Sites in Related Benzophenone Derivatives

The trifluoromethyl (CF₃) group is generally considered to be one of the most stable electron-withdrawing groups in organic chemistry due to the high strength of the carbon-fluorine bond. However, its reactivity can be significantly influenced by the electronic environment of the aromatic ring to which it is attached. In benzophenone derivatives, the reactivity of the CF₃ group is a subject of interest, particularly when anionically activated.

While specific kinetic studies on the fluoride reactive sites of this compound are not widely reported, inferences can be drawn from studies on related trifluoromethylated aromatic compounds. The reactivity of the CF₃ group often involves the elimination of fluoride ions, typically initiated by a nucleophilic attack or under harsh conditions.

For example, anionically activated aromatic trifluoromethyl groups, such as those on nitrogen-containing heterocycles, have been shown to react with secondary amines under aqueous conditions to yield tertiary amides. The proposed mechanism involves an initial elimination of hydrogen fluoride (E1cB mechanism) to generate a highly electrophilic intermediate (e.g., a quinone methide-type species), which then reacts with the nucleophile. researchgate.net The electron-withdrawing benzoyl group in this compound could potentially facilitate similar anionic activation at the 3'-position.

Furthermore, studies on benzotrifluorides have demonstrated that under strongly acidic conditions (e.g., 100% sulfuric acid) followed by treatment with an alcohol, the CF₃ group can undergo alcoholysis to yield the corresponding benzoic ester. researchgate.net This suggests that under sufficiently forcing conditions, the C-F bonds can be cleaved.

The photochemical reactivity of the benzophenone core itself is well-established. Upon UV irradiation, benzophenones are excited to triplet states. In some substituted benzophenones, this excitation can lead to bond cleavage. nih.govresearchgate.net While this reactivity is typically associated with bonds alpha to the carbonyl or other weaker bonds, the influence of the excited state on the stability of the CF₃ group is an area for potential investigation.

Applications and Emerging Utility of 3 Acetoxy 3 Trifluorobenzophenone in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate and Molecular Building Block

3-Acetoxy-3'-trifluorobenzophenone serves as a valuable intermediate and building block in the synthesis of a variety of organic compounds. Its trifluoromethylphenyl and acetoxyphenyl moieties provide a unique combination of reactivity and functionality, making it a target for the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The benzophenone (B1666685) core, substituted with a trifluoromethyl group on one phenyl ring and an acetoxy group on the other, presents multiple sites for chemical modification. The trifluoromethyl group, a strong electron-withdrawing substituent, influences the reactivity of its parent phenyl ring, making it susceptible to nucleophilic aromatic substitution reactions. This property allows for the introduction of various functional groups, paving the way for the synthesis of diverse and complex molecules.

The acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be used for further transformations such as etherification, esterification, or as a directing group in electrophilic aromatic substitution reactions. This versatility allows for the stepwise construction of intricate molecular frameworks. While specific examples detailing the use of this compound as a direct precursor in the synthesis of named complex organic molecules are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds and functional materials. The strategic placement of the trifluoromethyl and acetoxy groups suggests its potential as a key intermediate in multi-step synthetic sequences aimed at producing highly functionalized diaryl ketones and related structures.

Scaffold for the Construction of Heterocyclic Compounds and Fine Chemicals

The carbonyl group of this compound is a key functional handle for the construction of a wide array of heterocyclic compounds. It can undergo condensation reactions with various dinucleophiles to form five-, six-, and seven-membered rings containing nitrogen, oxygen, or sulfur heteroatoms. For instance, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles.

Fluorinated building blocks are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity. researchgate.netalfa-chemistry.comossila.com The trifluoromethyl group in this compound makes it a desirable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The synthesis of various fluoroalkyl-substituted N, S, and O-heterocycles from fluorinated carbonyl compounds is a well-established strategy. researchgate.net While direct examples of the use of this compound are not explicitly detailed, the general reactivity patterns of benzophenones and the importance of fluorinated heterocycles in agrochemicals and pharmaceuticals suggest its utility in this area. alfa-chemistry.com

Below is a table illustrating the potential heterocyclic systems that could be synthesized from a benzophenone scaffold:

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Substituted Hydrazines | N-substituted Pyrazoles |

| Hydroxylamine | Isoxazole |

| Urea/Thiourea | Pyrimidine/Thiopyrimidine |

| 1,2-Diamines | 1,4-Diazepine |

Applications in Photochemistry and Photoinduced Processes

Benzophenone and its derivatives are well-known for their photochemical properties, and the introduction of a trifluoromethyl group can further enhance or modify these characteristics. These compounds are often utilized in photoredox catalysis and as components in photosensitive materials.

Photoredox Catalysis and Light-Driven Organic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under mild conditions. nih.govresearchgate.net While research specifically detailing the use of this compound as a photoredox catalyst is limited, benzophenone derivatives are known to act as photosensitizers. Upon absorption of light, they can be excited to a triplet state and then participate in energy or electron transfer processes to initiate chemical reactions.

The trifluoromethyl group can influence the photophysical properties of the benzophenone core, such as its absorption spectrum and excited-state energies. The synthesis of tri- and difluoromethoxylated compounds using visible-light photoredox catalysis highlights the importance of fluorinated motifs in this field. nih.govpkusz.edu.cn The general principles of photoredox catalysis suggest that this compound could potentially be explored as a photosensitizer in various light-driven organic transformations, such as C-H functionalization, cross-coupling reactions, and cycloadditions.

Potential as a Photosensitizer or Photoinitiator Component

Benzophenones are widely used as photoinitiators in polymerization processes. Upon UV irradiation, they generate radicals that initiate the polymerization of monomers. The efficiency of a photoinitiator is dependent on its ability to absorb light and generate radicals effectively. The substitution pattern on the benzophenone core can be tuned to optimize these properties.

Explorations in Materials Science and Polymer Chemistry

The unique combination of a rigid benzophenone core, a polar acetoxy group, and a lipophilic trifluoromethyl group makes this compound an interesting candidate for applications in materials science and polymer chemistry.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated building blocks into polymers is a common strategy to impart these properties. ossila.com While there is no direct evidence of this compound being used as a monomer in polymerization, its structure suggests potential. The acetoxy group could be hydrolyzed to a hydroxyl group, which could then be used as a site for polymerization, for example, in the synthesis of polyesters or polyethers.

Furthermore, the synthesis of polymer-bound acetoxy benzaldehyde derivatives for applications in solid-phase organic synthesis has been reported. nih.govuri.eduamanote.com This indicates that the acetoxy-functionalized aromatic core can be incorporated into polymer supports, suggesting that this compound could be similarly utilized to create functionalized polymers with specific properties or applications, such as in catalysis or separation sciences. The trifluoromethyl group could also influence the material's properties, for instance, by enhancing its hydrophobicity or modifying its optical properties. The self-assembly of fluorinated terphenyls into gels and mesogenic phases also points to the potential of fluorinated aromatic compounds in the development of advanced materials. researchgate.net

Incorporation as a Monomer or Comonomer in Functional Polymers (e.g., Poly(arylene ether ketone)s)

No published research was found that describes the use of this compound as a monomer or comonomer in the synthesis of poly(arylene ether ketone)s or other functional polymers.

Modulator of Polymer Properties and Performance Characteristics

There is no available data from scientific studies on the effects of this compound when used as an additive or modulator to alter the properties and performance of polymers.

Computational and Theoretical Investigations of 3 Acetoxy 3 Trifluorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energetic landscape of 3-Acetoxy-3'-trifluorobenzophenone.

A primary method for such investigations is Density Functional Theory (DFT), often employing hybrid functionals like B3LYP, which provides a balance of accuracy and computational cost for organic molecules. scialert.netresearchgate.net The choice of basis set, such as 6-31G(d,p) or larger, is crucial for obtaining reliable results. nih.gov

Key objectives of these calculations would include:

Determination of Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This would reveal key bond lengths, bond angles, and dihedral angles that define its shape.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions. This is useful for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Calculation of thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the molecule's stability and its behavior in chemical reactions.

Illustrative Data from a Hypothetical DFT Study:

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Enthalpy of Formation | -750.2 kJ/mol |

The data presented in this table is illustrative and based on a hypothetical DFT/B3LYP/6-31G(d,p) calculation.

Prediction of Reactivity Profiles and Reaction Pathways

Building upon the electronic structure calculations, the reactivity of this compound can be predicted. This involves identifying the most likely sites for chemical reactions and mapping the energy profiles of potential reaction pathways.

Methods for reactivity prediction include:

Fukui Functions and Dual Descriptor Analysis: These concepts, derived from DFT, help to quantify the local reactivity of different atomic sites in the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Transition State Theory: By locating the transition state structures and calculating their energies, the activation barriers for specific reactions can be determined. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms. For instance, the hydrolysis of the acetoxy group or nucleophilic substitution on the benzophenone (B1666685) core could be investigated.

Hypothetical Reactivity Indices:

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| Carbonyl Carbon | 0.15 | 0.02 |

| Trifluoromethylated Ring Carbon | 0.08 | 0.05 |

| Acetoxy Carbonyl Carbon | 0.12 | 0.01 |

This table presents hypothetical Fukui indices, indicating the relative reactivity of different sites. Higher f+ values suggest greater susceptibility to nucleophilic attack, while higher f- values indicate greater susceptibility to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The static picture provided by geometry optimization is complemented by dynamic simulations that explore the molecule's conformational flexibility and behavior over time.

Conformational Analysis: This involves systematically rotating the single bonds in the molecule, such as the bonds connecting the phenyl rings to the carbonyl group, to identify all stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape can change and which conformations are most likely to be present at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. nih.gov This allows for the study of the molecule's dynamic behavior, including vibrational motions and conformational changes, in a simulated environment (e.g., in a solvent). MD simulations are particularly useful for understanding how the molecule interacts with its surroundings and for exploring larger-scale conformational changes that may not be accessible through static calculations alone. aip.org

Spectroscopic Parameter Prediction via Theoretical Methods (e.g., NMR, IR)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts provide a powerful tool for assigning peaks in experimental NMR spectra and for confirming the connectivity and chemical environment of atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov This can help to understand the electronic transitions responsible for the molecule's absorption of light. scialert.net

Hypothetical Predicted Spectroscopic Data:

| Spectroscopic Parameter | Hypothetical Predicted Value |

| IR: C=O (Ketone) Stretch | 1665 cm⁻¹ |

| IR: C=O (Ester) Stretch | 1760 cm⁻¹ |

| ¹H NMR: -OCOCH₃ Protons | δ 2.15 ppm |

| ¹³C NMR: Carbonyl Carbon | δ 195.0 ppm |

| UV-Vis: λmax (n→π) | 340 nm |

| UV-Vis: λmax (π→π) | 260 nm |

The data in this table is illustrative and represents typical values that might be obtained from theoretical spectroscopic predictions.

Future Perspectives and Unexplored Research Avenues for 3 Acetoxy 3 Trifluorobenzophenone

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. humanjournals.com Future research on 3-Acetoxy-3'-trifluorobenzophenone should prioritize the development of environmentally benign and efficient synthetic methods. Traditional approaches to benzophenone (B1666685) synthesis often involve Friedel-Crafts acylation, which can generate significant waste.

Exploration of greener alternatives is paramount. For instance, catalytic methods that minimize waste and avoid harsh reagents are highly desirable. One potential avenue is the use of deep eutectic solvents (DESs) as both catalysts and reaction media for the acylation of the phenolic precursor. researchgate.net DESs are biodegradable, have low toxicity, and can often be recycled, aligning with the principles of green chemistry. researchgate.net

Furthermore, solvent-free acetylation methods have been reported for various phenols, offering a significant reduction in environmental impact. mdpi.com Investigating the direct acetylation of 3-hydroxy-3'-trifluoromethylbenzophenone under solvent-free conditions or with catalytic amounts of green catalysts, such as sulfamic acid or zinc acetate (B1210297), could lead to a more sustainable production process. humanjournals.comresearchgate.net The use of visible-light-induced, dual-catalysis systems, combining a photosensitizer like benzophenone with a nickel catalyst for direct C-H acylation, also presents an innovative and potentially more efficient route. nih.gov

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Catalyst | Solvent | Key Advantages |

| Deep Eutectic Solvent (DES)-Mediated Acylation | CholineChloride:ZnCl2 | DES | Recyclable catalyst/solvent, mild conditions, high yields for sterically hindered substrates. researchgate.net |

| Solvent-Free Acetylation | None or minimal | Solvent-free | Reduced waste, simplified purification, potential for higher throughput. mdpi.com |

| Green Catalyst-Assisted Acetylation | Sulfamic Acid or Zinc Acetate | Green solvents (e.g., ethyl acetate) or solvent-free | Low-cost and environmentally benign catalysts, high chemoselectivity. humanjournals.comresearchgate.net |

| Photocatalytic C-H Acylation | Benzophenone/Nickel Dual Catalyst | Organic Solvent | Direct functionalization, avoids pre-functionalized starting materials, mild reaction conditions. nih.gov |

Exploration of Asymmetric Synthesis and Chiral Modifications

The introduction of chirality into the this compound scaffold could unlock a host of new applications, particularly in areas such as asymmetric catalysis and medicinal chemistry. Although the parent molecule is achiral, modifications can be envisioned to create chiral centers. For instance, asymmetric reduction of the carbonyl group would lead to a chiral alcohol, which could then be acetylated.

Future research could focus on developing stereoselective methods for the synthesis of chiral derivatives. The use of chiral catalysts, such as those based on transition metals like manganese or vanadium, has proven effective in the asymmetric epoxidation and oxytrifluoromethylation of alkenes, and similar principles could be adapted for the functionalization of the benzophenone core or its precursors. youtube.comnih.gov The kinetic resolution of chiral heterocyclic lactams using a chiral benzophenone catalyst highlights the potential for benzophenone derivatives to act as chiral recognition agents. acs.org

Moreover, the synthesis and study of atropisomeric derivatives, where restricted rotation around a single bond leads to chirality, could be a fascinating area of inquiry. While achiral benzophenone can crystallize in a chiral form, the synthesis of inherently chiral benzophenone derivatives is an active area of research. researchgate.netoup.com The enantioseparation of chiral xanthone (B1684191) and benzophenone derivatives has been successfully achieved using chiral stationary phases in liquid chromatography, a technique that would be essential for the analysis and purification of any synthesized chiral variants of this compound. bohrium.comnih.gov

Integration into Advanced Functional Material Systems

The photophysical properties of benzophenone derivatives make them attractive candidates for incorporation into advanced functional materials. nih.govresearchgate.net The trifluoromethyl group in this compound can enhance properties such as thermal stability and solubility, making it a promising building block for polymers and organic electronic materials. researchgate.net

Future investigations could explore the polymerization of a hydrolyzed derivative, 3-hydroxy-3'-trifluoromethylbenzophenone, to create novel high-performance polymers with enhanced thermal and chemical resistance. The photophysical properties, including UV absorption and emission, should be thoroughly characterized to assess its potential as a UV absorber in sunscreens or as a component in organic light-emitting diodes (OLEDs). nih.govacs.org The effect of the acetoxy and trifluoromethyl substituents on the electronic properties and intersystem crossing efficiency could be of significant interest for applications in photochemistry and photoredox catalysis. scialert.netwikipedia.org

A hypothetical comparison of the properties of a polymer derived from 3-hydroxy-3'-trifluoromethylbenzophenone with existing high-performance polymers is presented in Table 2.

Table 2: Projected Properties of a Poly(ether ketone) Derived from 3-Hydroxy-3'-trifluoromethylbenzophenone

| Polymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Potential Applications |

| Poly(ether ether ketone) (PEEK) | 143 | 500-600 | Aerospace, medical implants, high-performance engineering |

| Hypothetical Poly(ether ketone) from 3-hydroxy-3'-trifluoromethylbenzophenone | 160-180 (Projected) | >550 (Projected) | Advanced coatings, optical films, electronic components |

High-Throughput Screening for Undiscovered Chemical Transformations and Applications

High-throughput screening (HTS) offers a powerful approach to rapidly explore the chemical reactivity and biological activity of this compound. humanjournals.com Given the presence of a ketone functional group, HTS assays developed for the detection of ketones could be readily adapted to screen for enzymes or catalysts that can transform this molecule. nih.govcas.cnacs.orgnih.gov For instance, screening libraries of alcohol dehydrogenases could identify biocatalysts capable of stereoselectively reducing the carbonyl group.

Furthermore, HTS could be employed to discover novel biological activities. The structural similarity to other benzophenone derivatives that exhibit anti-inflammatory or anticancer properties suggests that this compound could be a candidate for drug discovery screens. nih.govnih.gov Stress-based HTS assays in bacteria, for example, could reveal potential antimicrobial activity by identifying inhibitors of cell envelope biogenesis. humanjournals.com

The development of a dedicated screening library based on the this compound scaffold, with diverse modifications, would be a valuable resource for identifying new lead compounds in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.